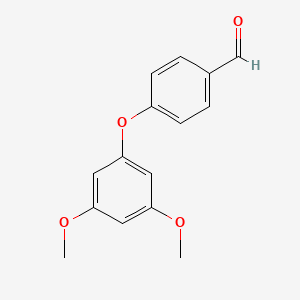

4-(3,5-Dimethoxyphenoxy)benzaldehyde

Vue d'ensemble

Description

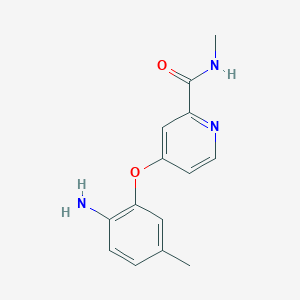

“4-(3,5-Dimethoxyphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 61344-00-1 . It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(3,5-dimethoxyphenoxy)benzaldehyde . The InChI code for this compound is 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethoxyphenoxy)benzaldehyde” can be represented by the InChI code 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 . This indicates that the compound has 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

“4-(3,5-Dimethoxyphenoxy)benzaldehyde” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Applications De Recherche Scientifique

-

- Application : The compound is used in the study of crystal structures of dimethoxybenzaldehyde isomers .

- Method : The crystal structures of four dimethoxybenzaldehyde isomers, including 3,5-dimethoxybenzaldehyde, were reported. All dimethoxybenzaldehyde molecules in the crystal structures are nearly planar .

- Results : The largest deviation (1.2 A ̊ ) from the aromatic plane is found for one of the methoxy groups of 2,3-dimethoxy-benzaldehyde .

-

- Application : The compound is used in the enzymatic production of benzaldehyde from l-phenylalanine .

- Method : A novel pathway for the production of benzaldehyde from l-phenylalanine was developed using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .

- Results : The study did not provide specific quantitative data or statistical analyses .

-

- Application : The compound is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

-

- Application : The compound is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Safety And Hazards

The safety information for “4-(3,5-Dimethoxyphenoxy)benzaldehyde” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

4-(3,5-dimethoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTJEWSCQVMUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656213 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

CAS RN |

61344-00-1 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61344-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)

![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)

![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)